molecular formula C9H8ClFO B12090211 Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- CAS No. 154258-08-9

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-

Cat. No.: B12090211
CAS No.: 154258-08-9
M. Wt: 186.61 g/mol
InChI Key: LDTBMWNTAKHGDV-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be compared with other similar compounds such as:

    Ethanone, 1-(2-methylphenyl)-: This compound lacks the halogen substituents, resulting in different chemical properties and reactivity.

    1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-(3-chloro-4-methylphenyl)ethanone:

The unique combination of chlorine, fluorine, and methyl groups in Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- makes it distinct from these similar compounds, offering specific advantages in certain applications.

Properties

CAS No.

154258-08-9

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(3-chloro-4-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,1-2H3

InChI Key

LDTBMWNTAKHGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)F)C(=O)C

Origin of Product

United States

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